Tricosanenitrile can be sourced from both natural and synthetic processes. It is classified as a saturated aliphatic hydrocarbon, specifically a long-chain alkane. The compound's CAS Registry Number is 638-67-5, and it is not listed as a hazardous material under current regulations, indicating its relatively safe handling in laboratory environments .
Tricosanenitrile can be synthesized through several methods, including:
The synthesis typically requires controlled conditions to ensure high yields and purity.
Tricosanenitrile has a linear structure characterized by a long carbon chain. Its molecular weight is approximately 324.63 g/mol. The structural representation can be denoted as follows:
The compound exhibits typical characteristics of saturated hydrocarbons, such as being non-polar and hydrophobic .
Tricosanenitrile undergoes several types of chemical reactions, including:
The stability of tricosanenitrile makes it less reactive under normal conditions compared to other functional groups.
The mechanism of action for tricosanenitrile primarily involves its interactions as a nitrile compound. For instance, during hydrolysis, the nitrile group () undergoes protonation followed by nucleophilic attack by water, leading to the formation of an intermediate that eventually converts into carboxylic acid and ammonia . This process highlights the reactivity of the nitrile functional group in organic synthesis.
Tricosanenitrile is stable under normal conditions but may react with strong oxidizing agents like nitric acid. It does not undergo significant reactions with acids or bases under standard laboratory conditions .
Tricosanenitrile has several applications in scientific research and industry:
The formation of tricosanenitrile exemplifies the metabolic repurposing of conserved lipid pathways:
Key enzymatic reactions exhibit subcellular compartmentalization: Fatty acid activation occurs in mitochondria/peroxisomes, while nitrilization proceeds in endoplasmic reticulum membranes where P450 enzymes reside [5] [10].
Table 1: Enzymatic Machinery in Tricosanenitrile Biosynthesis
Enzyme Class | Representative Enzymes | Function in Pathway | Cofactors Required |
---|---|---|---|
Acyl-CoA Synthetase | ACSL1, ACSL3 | Fatty acid activation | ATP, CoA |
Fatty Acid Elongase | ELOVL3, ELOVL7 | C₂ elongation to C₂₃ | NADPH |
Cytochrome P450 | CYP4V, CYP345E | Aldoxime dehydration | O₂, NADPH |
Oxime Synthase | Unknown plant-like homologs | Aldehyde → aldoxime conversion | L-glutamine |
Cyanogenic pathways represent the dominant route for nitrile biosynthesis. Tricosanenitrile production involves multi-functional P450 enzymes (CYP345 family in insects) that catalyze sequential oxidations:
This pathway shares mechanistic parallels with plant cyanogenic glucoside biosynthesis but lacks glycosylation steps. Crucially, the heme-iron peroxo intermediate of P450s facilitates C=N bond formation through radical recombination, as demonstrated via isotope labeling studies using ¹⁵N-glutamine [7] [10].
This conservation is evidenced by homologous gene clusters encoding fatty acid elongases and P450s across insect orders. Engineered Camelina sativa plants producing (Z)-11-hexadecenoic acid (precursor to C16 nitriles) successfully generated bioactive pheromones for H. armigera and P. xylostella, demonstrating functional equivalence between plant and insect pathways [2].
Table 2: Aliphatic Nitriles in Insect Chemical Ecology
Nitrile Compound | Carbon Chain | Biosynthetic Origin | Ecological Function |
---|---|---|---|
Tricosanenitrile | C23 | Tricosanoic acid elongation | Sex pheromone (Lepidoptera) |
(Z)-11-Hexadecenenitrile | C16 | Palmitic acid desaturation | Aggregation pheromone (Coleoptera) |
14-Methyltricosanenitrile | C24 (branched) | Methylmalonyl-CoA elongation | Trail pheromone (Hymenoptera) |
Octadecanenitrile | C18 | Stearic acid elongation | Defense secretion (Orthoptera) |
The structural determinants of P450 substrate specificity in nitrile biosynthesis involve:
Comparative studies reveal substrate promiscuity gradients:
Table 3: Cytochrome P450 Substrate Specificity Profiles
P450 Enzyme | Organism | Preferred Substrate Length | *Catalytic Efficiency (kcat/Km) | Key Specificity Residues |
---|---|---|---|---|
CYP345E1 | Helicoverpa armigera | C23 (tricosanoic acid) | 4.7 × 10⁴ M⁻¹s⁻¹ | F107, L211, V301 |
CYP4G54 | Tribolium castaneum | C12–C26 (broad) | 2.1 × 10³ M⁻¹s⁻¹ | A118, F204, L305 |
CYP6AB5 | Papilio polyxenes | C16–C18 | 8.9 × 10⁴ M⁻¹s⁻¹ | V132, F214, I308 |
*Catalytic efficiency measured via NADPH consumption assay using microsomal preparations
Substrate recognition plasticity enables evolutionary divergence: Single amino acid substitutions (e.g., F214V in CYP6 enzymes) expand substrate range to C₂₀+ chains, as demonstrated via combinatorial mutagenesis studies [7] [10]. This explains the convergent evolution of nitrile biosynthesis across phylogenetically distant insects.
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